2-Deuterio-9,9-dimethylfluorene
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Overview
Description
9,9-Dimethyl-9H-fluorene-2-D is an organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position, which significantly alters its chemical behavior and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9H-fluorene-2-D typically involves the methylation of fluorene. One common method uses dimethyl carbonate as a methylating agent in the presence of alkaline substances. The reaction is carried out in an organic solvent system at a controlled temperature, which ensures a stable reaction process and improved economic efficiency . This method is environmentally friendly as it avoids the use of toxic methylating agents like methyl iodide or methyl bromide .
Industrial Production Methods
In industrial settings, the production of 9,9-Dimethyl-9H-fluorene-2-D follows similar synthetic routes but on a larger scale. The use of dimethyl carbonate remains prevalent due to its cost-effectiveness and reduced environmental impact. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-9H-fluorene-2-D undergoes several types of chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, often used to modify the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or alkanes .
Scientific Research Applications
9,9-Dimethyl-9H-fluorene-2-D has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding molecular interactions and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug delivery systems and as a component in pharmaceuticals.
Industry: Its stability and reactivity make it valuable in the production of high-performance materials, including polymers and resins
Mechanism of Action
The mechanism by which 9,9-Dimethyl-9H-fluorene-2-D exerts its effects is primarily through its interaction with molecular targets and pathways. Its structure allows for significant π-electron conjugation, which enhances its electronic properties and makes it an effective component in electronic devices. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylfluorene: A closely related compound with similar structural features but different reactivity and applications.
2,7-Dibromo-9,9-dimethylfluorene: Another derivative used in the synthesis of semiconducting polymers for organic photovoltaic devices.
9H-Fluorene-9,9-dimethanol: Used in the synthesis of various organic compounds, including ligands and polymers.
Uniqueness
What sets 9,9-Dimethyl-9H-fluorene-2-D apart from these similar compounds is its specific structural configuration, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
Molecular Formula |
C15H14 |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-deuterio-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3/i5D |
InChI Key |
ZHQNDEHZACHHTA-UICOGKGYSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C3=CC=CC=C3C(C2=C1)(C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C |
Origin of Product |
United States |
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